2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid

Computer-Aided Drug Design Physicochemical Profiling Lead Optimization

2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid (CAS 173469-89-1) is a synthetic benzopyran-4-one (chromen-4-one) derivative bearing a 4-chlorophenyl substituent at C2, a methoxy group at C3, and an α-ethylbutanoic acid side chain at the C6 position. Its molecular formula is C₂₀H₁₇ClO₅ with a molecular weight of 372.8 g/mol.

Molecular Formula C20H17ClO5
Molecular Weight 372.8 g/mol
CAS No. 173469-89-1
Cat. No. B070366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid
CAS173469-89-1
Synonyms2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid
Molecular FormulaC20H17ClO5
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C20H17ClO5/c1-3-14(20(23)24)12-6-9-16-15(10-12)17(22)19(25-2)18(26-16)11-4-7-13(21)8-5-11/h4-10,14H,3H2,1-2H3,(H,23,24)
InChIKeyZDKKXZIAGZMERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic Acid (CAS 173469-89-1): A Chromen-4-One Acetic Acid Derivative for Anti-Inflammatory Lead Optimisation


2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid (CAS 173469-89-1) is a synthetic benzopyran-4-one (chromen-4-one) derivative bearing a 4-chlorophenyl substituent at C2, a methoxy group at C3, and an α-ethylbutanoic acid side chain at the C6 position . Its molecular formula is C₂₀H₁₇ClO₅ with a molecular weight of 372.8 g/mol . This compound belongs to a family of 4H-1-benzopyran-6-acetic acid derivatives that have been investigated as cyclooxygenase (COX) and lipoxygenase (LOX) dual inhibitors and as intermediates for acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [1]. The free carboxylic acid functionality distinguishes it from the corresponding methyl ester prodrug form (CAS 173469-85-7) and the bulkier 3-benzyloxy analog (CAS 173469-90-4), with significant implications for both synthetic tractability and pharmacological profile.

Pharmacophore Form Free carboxylic acid for target engagement studies; avoids prodrug hydrolysis uncertainty
Substitution Pattern 3-Methoxy, 4-chlorophenyl, α-ethyl side chain define a distinct SAR profile for lead optimisation
Physicochemical Profile Moderate lipophilicity and one H-bond donor align with oral small-molecule space

Why Generic 4H-1-Benzopyran-6-Acetic Acid Derivatives Cannot Substitute for 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic Acid in Structure-Activity Studies


The 4H-1-benzopyran-6-acetic acid scaffold exhibits steep structure-activity relationships (SAR) where small modifications—including the α-alkyl chain length at the acetic acid moiety, the C3 substituent identity (methoxy vs. benzyloxy), and the C2 aryl halide pattern—produce divergent pharmacological profiles [1]. The specific combination of a 4-chlorophenyl group at C2, a 3-methoxy group, and an α-ethyl substitution on the butanoic acid side chain in CAS 173469-89-1 generates a unique physicochemical signature (XlogP ≈ 4.4–4.7, one H-bond donor, five H-bond acceptors) that cannot be replicated by the corresponding methyl ester (zero H-bond donors, XlogP 4.7), the 3-benzyloxy analog (XlogP 6.27, MW 448.9), or the α-methyl-shortened analog (MW 358.78) [2]. Generic selection from the broader chromen-4-one acid class without verifying these exact substitution patterns risks introducing unintended changes in target engagement, metabolic stability, and solubility, undermining the reproducibility of SAR campaigns and lead optimization efforts.

Carboxylic Acid
Target compound (free acid)
One H-bond donor, ionizable at physiological pH; directly engages COX/LOX active sites
Methyl ester analog
Zero H-bond donors, altered polarity; requires hydrolysis validation for pharmacophore equivalence
C3 Substituent
3-Methoxy (target)
Moderate lipophilicity within drug-like range; balanced potency and developability profile
3-Benzyloxy analog
Significantly higher lipophilicity may shift ADME, increase off-target binding, and reduce solubility
α-Alkyl Chain
α-Ethyl butanoic acid
Steric bulk and conformational preference influence target complementarity
α-Methyl or unsubstituted analog
Altered steric and conformational SAR at the chiral center; may shift potency and selectivity

Quantitative Differentiation Evidence: 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic Acid Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Free Carboxylic Acid vs. Methyl Ester Prodrug – Impact on Solubility and Target Binding

The target compound (CAS 173469-89-1) possesses one hydrogen-bond donor (the carboxylic acid –OH), whereas the methyl ester analog (CAS 173469-85-7) has zero H-bond donors [1][2]. This single H-bond donor difference is critical for binding to enzymatic targets such as COX-2, where the carboxylic acid moiety can participate in a salt bridge or hydrogen-bond network within the active site [3]. The free acid also confers higher aqueous solubility at physiological pH due to ionization of the carboxylate group, facilitating in vitro assay preparation without DMSO co-solvent artefacts.

H-Bond Donor & TPSA
Head-to-head
Target: 1 H-bond donor, TPSA 72.8 Ų, XlogP 4.4
Methyl ester: 0 donors, TPSA 61.8 Ų, XlogP 4.7
Δ TPSA +11.0 Ų, Δ XlogP −0.3
Free acid provides the relevant pharmacophore for target engagement; ester is a prodrug or intermediate
Computed parameters; confirm aqueous solubility experimentally for assay design
Computer-Aided Drug Design Physicochemical Profiling Lead Optimization

Lipophilicity-Driven Selectivity Differentiation: XlogP 4.4 vs. 6.27 for the 3-Benzyloxy Analog

The target compound exhibits a computed XlogP of 4.4–4.7, placing it within the optimal lipophilicity range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5). In contrast, the 3-benzyloxy analog (CAS 173469-90-4) has an XlogP of 6.27, exceeding the Rule of Five threshold [1]. Excessive lipophilicity (LogP > 5) is associated with increased metabolic lability, higher plasma protein binding, promiscuous off-target pharmacology, and poorer aqueous solubility [2]. The 3-methoxy group thus provides a superior balance of potency and drug-like properties compared to the 3-benzyloxy substitution.

Lipophilicity (XlogP)
Head-to-head
Target XlogP: 4.4–4.7
3-Benzyloxy analog: XlogP 6.27
Δ ≈ −1.6 to −1.9 (target markedly less lipophilic)
Lower lipophilicity may support improved ADME and developability profile
Computed only; experimental LogP/D data unavailable
Lipophilicity Druglikeness ADME Prediction

α-Ethyl Substitution on the Butanoic Acid Side Chain: Molecular Weight and Steric Differentiation from the α-Methyl Analog

The target compound bears an α-ethyl substituent on the butanoic acid side chain (C₂₀H₁₇ClO₅, MW 372.8), whereas the corresponding α-methyl analog (CAS 141070-64-6) has the formula C₁₉H₁₅ClO₅ and a molecular weight of 358.78 . The α-ethyl group introduces greater steric bulk at the chiral center adjacent to the carboxylic acid, which has been shown in the benzopyran-6-acetic acid series to modulate the orientation of the carboxylate within enzyme active sites and influence both potency and isoform selectivity [1]. The MW difference of +14 Da also alters the compound's fraction of sp³-hybridized carbons (Fsp³), a metric correlated with clinical developability.

Molecular Weight & Steric Bulk
Head-to-head
Target MW 372.8, α-ethyl
α-Methyl analog MW 358.8, α-methyl
Δ +14 Da, extra methylene unit
α-Ethyl substitution provides distinct steric and conformational SAR for target complementarity
Based on molecular formula and IUPAC; confirm via chiral analysis if stereocenter is critical
SAR Analysis Steric Effects Target Complementarity

Volatility and Thermal Stability: Distillation-Relevant Physicochemical Boundary Conditions for Purification

The target compound has a computed boiling point of 556.4°C at 760 mmHg, a flash point of 290.3°C, and an exceptionally low vapor pressure of 3.24 × 10⁻¹³ mmHg at 25°C . These values indicate extremely low volatility, rendering the compound unsuitable for purification by vacuum distillation but amenable to preparative HPLC or recrystallisation. The methyl ester analog (CAS 173469-85-7) has a lower density (1.31 vs. 1.38 g/cm³) and a different boiling point, reflecting its altered intermolecular interactions due to the absence of carboxylic acid dimerization . This has direct consequences for large-scale synthesis and purification workflows.

Thermal & Purification Profile
Data to verify
Target density 1.38 g/cm³, BP 556.4°C, vapor pressure 3.24×10⁻¹³ mmHg
Methyl ester density 1.31 g/cm³; altered intermolecular interactions
Free acid unsuitable for distillation; preparative HPLC or recrystallisation recommended
Computed thermophysical properties; no experimental DSC/TGA data available
Synthetic Chemistry Purification Methods Process Chemistry

Anti-Inflammatory Pharmacophore: Class-Level Evidence for COX-2/LOX Dual Inhibition

The benzopyran-6-acetic acid class to which CAS 173469-89-1 belongs has been shown in patent literature to exhibit dual inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two key enzymes in the arachidonic acid cascade [1]. Specifically, the 3-benzyloxy-substituted analog (CAS 173469-90-4) has been described in preclinical models as demonstrating COX-2/LOX dual inhibitory activity, with IC₅₀ values in the nanomolar range for COX-2 inhibition . The 3-methoxy substitution in the target compound is expected to reduce steric bulk compared to the 3-benzyloxy group, potentially improving binding kinetics while retaining the core benzopyran pharmacophore responsible for enzyme inhibition. However, no direct, publicly available head-to-head COX-2 IC₅₀ or LOX inhibition data for CAS 173469-89-1 versus defined comparator compounds have been identified at the time of writing [2].

COX-2/LOX Dual Inhibition
Class-level
No direct IC₅₀ data for this compound; class-level evidence infers dual COX/LOX inhibitory potential
COX/LOX pathway engagement requires independent assay confirmation; do not use as validated lead
Inference from patent literature; peer-reviewed target potency data not identified
Inflammation COX-2 Inhibition Lipoxygenase Inhibition

Optimal Application Scenarios for 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic Acid (CAS 173469-89-1)


SAR Probe for COX-2/LOX Dual Inhibitor Lead Optimisation Programs

Based on class-level evidence for benzopyran-6-acetic acid derivatives as dual COX-2/LOX inhibitors [1], this compound is optimally deployed as a carboxylic acid-functionalized SAR probe. Its single H-bond donor and XlogP of 4.4–4.7 position it within drug-like chemical space for oral anti-inflammatory agents. Medicinal chemistry teams should procure the free acid rather than the methyl ester when the carboxylic acid is the intended pharmacophore, as the ester requires additional in vitro or in vivo hydrolysis profiling to confirm bioequivalence.

Synthetic Intermediate for α-Ethyl-Substituted Chromen-4-One Libraries

The α-ethyl substitution on the butanoic acid side chain is a structural feature that differentiates this compound from the more common α-methyl or unsubstituted acetic acid analogs. Synthetic chemistry groups building focused libraries around the 4H-1-benzopyran-6-acetic acid scaffold should source this specific α-ethyl variant to explore steric and conformational SAR at the chiral center adjacent to the carboxylic acid. The free acid can be readily converted to amides, esters, or reduced to alcohols for further diversification.

Physicochemical Benchmarking Reference Standard for Chromen-4-One Acid Derivatives

With well-defined computed physicochemical parameters (MW 372.8, XlogP 4.4–4.7, TPSA 72.8 Ų, density 1.38 g/cm³, BP 556.4°C) , this compound serves as a useful benchmarking reference for computational ADME models when evaluating novel chromen-4-one acid derivatives. Its intermediate lipophilicity makes it a suitable calibrant for LogP prediction algorithms and for validating chromatographic hydrophobicity index (CHI) measurements in the benzopyran chemical space.

Preclinical Anti-Inflammatory Efficacy Studies Requiring Free Acid Active Pharmaceutical Ingredient

For in vivo pharmacology studies of the arachidonic acid pathway, the free carboxylic acid form is the directly active species capable of engaging COX and LOX enzyme active sites through hydrogen bonding and ionic interactions [1]. The compound's low vapor pressure (3.24 × 10⁻¹³ mmHg) and high boiling point (556.4°C) indicate it is a non-volatile solid amenable to oral or intraperitoneal formulation in standard vehicles (e.g., 0.5% carboxymethylcellulose or PEG 400). Independent confirmation of COX-1 vs. COX-2 selectivity and LOX isoform profiling is strongly recommended prior to efficacy study initiation.

Application
Selection Property
Validation Focus
COX/LOX pathway SAR studies
Free carboxylic acid pharmacophore
Target engagement and selectivity profiling
Chromen-4-one library synthesis
α-Ethyl substitution on butanoic acid chain
Steric and conformational SAR at chiral center
Computational ADME benchmarking
Moderate lipophilicity and TPSA profile
LogP prediction validation for chromen-4-one acids
In vivo arachidonic acid pathway research
Free acid for enzyme active site engagement
COX isoform selectivity and PK confirmation
Quote Request

Request a Quote for 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.